

Spectroscopic data for 1,3-Dimethoxypropan-2-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dimethoxypropan-2-one

Cat. No.: B092439

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **1,3-Dimethoxypropan-2-one**

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **1,3-dimethoxypropan-2-one** (also known as 1,3-dimethoxyacetone), a molecule of interest in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. We will explore the causality behind spectral features, provide field-proven experimental protocols, and present the data in a clear, accessible format.

Molecular Structure and Overview

1,3-Dimethoxypropan-2-one (CAS No: 18664-32-9) is a symmetrical ketone with the molecular formula $C_5H_{10}O_3$.^[1] Its structure features a central carbonyl group flanked by two methoxy-substituted methylene groups. This symmetry is a key determinant of its spectroscopic signature, particularly in NMR. Understanding this structure is fundamental to interpreting the data that follows.

Caption: Molecular Structure of **1,3-Dimethoxypropan-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Due to the symmetry of **1,3-dimethoxypropan-2-one**, its NMR spectra are relatively simple and highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by two distinct signals, reflecting the two unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for **1,3-Dimethoxypropan-2-one**

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
a	3.39	Singlet	6H	-OCH ₃ (Methoxy protons)
b	4.15	Singlet	4H	-CH ₂ - (Methylene protons)

Data is based on prediction in D₂O. Actual values may vary based on solvent and experimental conditions.[2]

Interpretation and Expertise:

The simplicity of the spectrum—two singlets—is a direct consequence of the molecule's C₂ symmetry axis passing through the carbonyl group.

- Signal (a) at ~3.39 ppm: This signal, integrating to 6 protons, is assigned to the two equivalent methoxy groups (-OCH₃). These protons are shielded relative to the methylene protons and appear as a singlet because there are no adjacent protons with which to couple.
- Signal (b) at ~4.15 ppm: This signal, integrating to 4 protons, corresponds to the two equivalent methylene groups (-CH₂-). These protons are deshielded (shifted downfield) due to the strong electron-withdrawing effect of the adjacent carbonyl group (C=O) and the ether oxygen. They also appear as a singlet due to the absence of vicinal coupling partners.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides insight into the carbon framework. As with the proton spectrum, the molecule's symmetry results in a simplified spectrum with three distinct signals.

Table 2: Predicted ^{13}C NMR Data for **1,3-Dimethoxypropan-2-one**

Signal	Chemical Shift (δ , ppm)	Assignment
1	59.0	-OCH ₃ (Methoxy carbons)
2	75.0	-CH ₂ - (Methylene carbons)
3	210.0	C=O (Ketone carbonyl carbon)

Data is based on prediction. Actual values may vary based on solvent and experimental conditions.[\[3\]](#)

Interpretation and Expertise:

The chemical shifts are highly characteristic of the functional groups present.

- Signal 1 at ~59.0 ppm: This upfield signal is assigned to the two equivalent methoxy carbons. Its chemical shift is typical for an sp^3 carbon singly bonded to an oxygen atom.[\[4\]](#)
- Signal 2 at ~75.0 ppm: The methylene carbons are shifted further downfield due to the additive electron-withdrawing effects of the adjacent carbonyl group and the ether oxygen.
- Signal 3 at ~210.0 ppm: This highly deshielded signal is unequivocally assigned to the carbonyl carbon. Ketone carbonyls typically resonate in the 205-220 ppm range, making this a key diagnostic peak.[\[5\]](#)

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1,3-dimethoxypropan-2-one** is dominated by absorptions from the carbonyl and C-O ether linkages.

Table 3: Characteristic IR Absorption Bands for **1,3-Dimethoxypropan-2-one**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~1725 - 1715	Strong, Sharp	Ketone (C=O)	Stretch
~2950 - 2850	Medium	C-H (sp ³)	Stretch

| ~1120 - 1080 | Strong | Ether (C-O-C) | Asymmetric Stretch |

Interpretation and Expertise:

- Carbonyl (C=O) Stretch (~1715 cm⁻¹): The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of a saturated aliphatic ketone. Its high intensity is due to the large change in dipole moment during the stretching vibration. The position of this band is a definitive indicator of the carbonyl group.
- C-H Stretch (~2950-2850 cm⁻¹): These medium-intensity bands correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the methoxy and methylene groups.
- Ether (C-O-C) Stretch (~1100 cm⁻¹): A strong absorption in this region is characteristic of the C-O stretching vibration of the ether linkages. This band confirms the presence of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,3-dimethoxypropan-2-one** (Molecular Weight: 118.13 g/mol), electron ionization (EI) would lead to characteristic fragmentation pathways.

Table 4: Proposed Key Fragments in the Electron Ionization Mass Spectrum

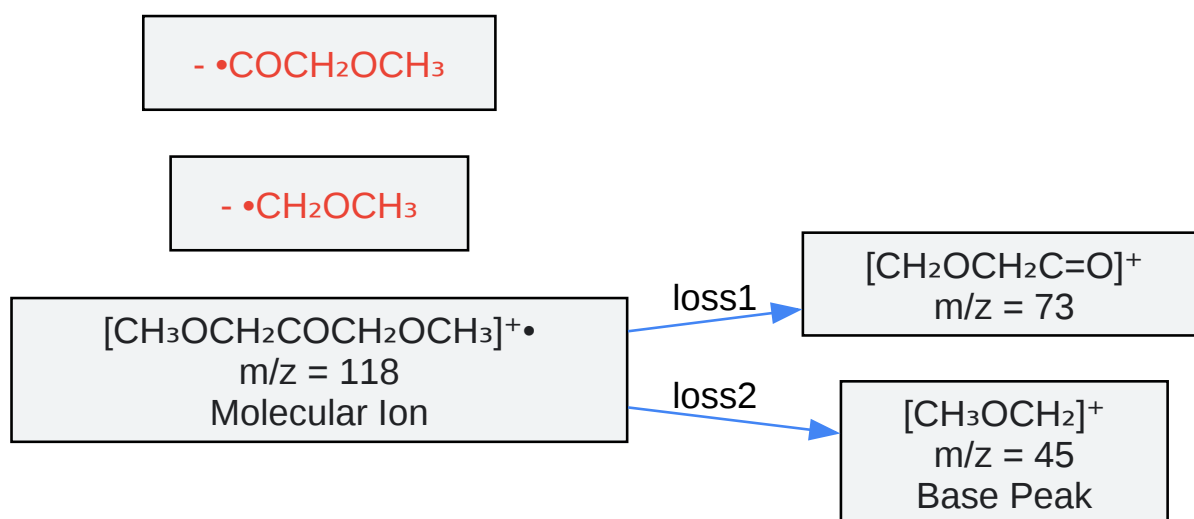
m/z (mass-to-charge)	Proposed Fragment Ion	Fragmentation Pathway
118	$[\text{C}_5\text{H}_{10}\text{O}_3]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$)
87	$[\text{M} - \text{OCH}_3]^+$	Loss of a methoxy radical
73	$[\text{CH}_2\text{OCH}_2\text{C}=\text{O}]^+$	α -cleavage

| 45 | $[\text{CH}_3\text{OCH}_2]^+$ | α -cleavage, base peak |

Interpretation and Expertise:

The fragmentation of **1,3-dimethoxypropan-2-one** under EI-MS is governed by the stability of the resulting carbocations. The primary fragmentation mechanism is α -cleavage (cleavage of the bond adjacent to an oxygen atom).

- Molecular Ion (m/z 118): The presence of the molecular ion peak confirms the molecular weight of the compound.
- α -Cleavage: The C-C bonds adjacent to the carbonyl group are susceptible to cleavage. Cleavage between the carbonyl carbon and a methylene carbon results in the formation of a stable acylium ion at m/z 73.
- Base Peak (m/z 45): The most favorable fragmentation is the α -cleavage adjacent to the ether oxygen, leading to the formation of the highly stable, resonance-stabilized methoxymethyl cation ($[\text{CH}_3\text{OCH}_2]^+$) at m/z 45. This fragment is expected to be the base peak (most abundant ion) in the spectrum, a characteristic feature for methyl ethers.[6]



[Click to download full resolution via product page](#)

Caption: Proposed key fragmentation pathways for **1,3-dimethoxypropan-2-one** in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like **1,3-dimethoxypropan-2-one**.

Caption: General workflow for the GC-MS analysis of a volatile organic compound.

Conclusion

The spectroscopic analysis of **1,3-dimethoxypropan-2-one** provides a clear and consistent structural confirmation. The symmetry of the molecule simplifies the ^1H and ^{13}C NMR spectra into a few distinct, easily assignable peaks. The IR spectrum is definitively characterized by a strong carbonyl absorption, and the mass spectrum is predicted to be dominated by α -cleavage, yielding a characteristic base peak at m/z 45. Together, these techniques provide a robust analytical fingerprint, essential for quality control, reaction monitoring, and structural verification in any research or development setting.

References

- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 800 MHz, D_2O , predicted) (HMDB0243915).
- PubChem. (n.d.). 1,3-Dimethoxy-2-propanol.

- PubChem. (n.d.). 1,3-Dimethoxypropane.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0242525).
- NIST. (n.d.). 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook.
- NIST. (n.d.). IR Spectrum of 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook.
- NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0144243).
- NIST. (n.d.). Propane, 1,3-dimethoxy-. NIST Chemistry WebBook.
- PubChem. (n.d.). 1,3-Dimethoxy-2,2-dimethylpropane.
- Reich, H. J. (n.d.). Organic Chemistry Data: ¹³C NMR Chemical Shifts.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound.
- Google Patents. (n.d.). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
- University of Calgary. (n.d.). Ch13 - Sample IR spectra.
- Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of 1-methoxypropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,3-Dimethoxypropan-2-one | 18664-32-9 [sigmaaldrich.com]
- 2. Human Metabolome Database: ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0243915) [hmdb.ca]
- 3. Human Metabolome Database: ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0242525) [hmdb.ca]
- 4. ¹³C nmr spectrum of 1-methoxypropane C₄H₁₀O CH₃OCH₂CH₂CH₃ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data for 1,3-Dimethoxypropan-2-one (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b092439#spectroscopic-data-for-1-3-dimethoxypropan-2-one-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com